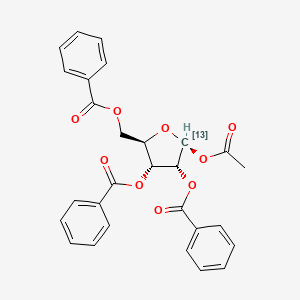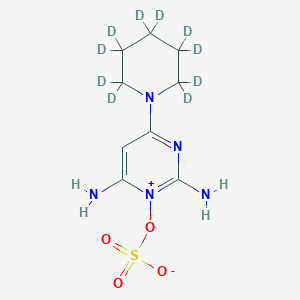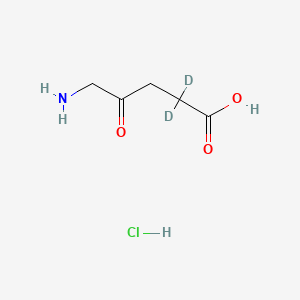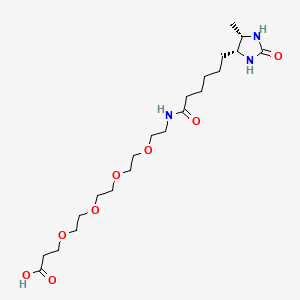
Desthiobiotin-PEG4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desthiobiotin-PEG4-acid: is a compound that combines desthiobiotin, a biotin analog, with a polyethylene glycol (PEG) spacer and a carboxylic acid group. This compound is widely used in biochemical and molecular biology research due to its unique properties, such as its ability to bind to streptavidin with high specificity but lower affinity compared to biotin, allowing for easier elution under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desthiobiotin-PEG4-acid is synthesized by conjugating desthiobiotin to a PEG spacer arm that terminates in a carboxylic acid group. The primary amine group of desthiobiotin reacts with the carboxyl groups on the PEG spacer using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in a buffer solution at a pH of 4.7-5.5 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Desthiobiotin-PEG4-acid primarily undergoes conjugation reactions. The carboxylic acid group can react with primary amines to form amide bonds, while the PEG spacer enhances the solubility and flexibility of the molecule .
Common Reagents and Conditions:
Carbodiimide Crosslinkers: EDC is commonly used to activate the carboxyl groups for conjugation with amines.
Major Products: The primary product of these reactions is the conjugated molecule, where the this compound is linked to another molecule, such as a protein or peptide, via an amide bond .
Aplicaciones Científicas De Investigación
Chemistry: Desthiobiotin-PEG4-acid is used in affinity purification techniques, where it serves as a tag for isolating and purifying proteins and other biomolecules. Its ability to bind to streptavidin with high specificity but lower affinity than biotin allows for gentle elution of the target molecules .
Biology: In molecular biology, this compound is used for labeling and detecting biomolecules. It is particularly useful in pull-down assays and other techniques where reversible binding to streptavidin is advantageous .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its biotin-like properties make it suitable for use in various biotin-streptavidin-based applications .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other biotechnological products. Its PEG spacer enhances the solubility and stability of the conjugated molecules, making it valuable in various manufacturing processes .
Mecanismo De Acción
Desthiobiotin-PEG4-acid exerts its effects through its ability to bind to streptavidin and other biotin-binding proteins. The PEG spacer arm increases the solubility and flexibility of the molecule, allowing it to interact more effectively with its targets. The carboxylic acid group enables conjugation to other molecules, forming stable amide bonds .
Comparación Con Compuestos Similares
Amine-PEG3-Biotin: This compound has a shorter PEG spacer and higher affinity for streptavidin compared to Desthiobiotin-PEG4-acid.
Hydrazide-PEG4-Desthiobiotin: This compound has a hydrazide group instead of a primary amine, allowing it to react with aldehydes and ketones.
Uniqueness: this compound is unique due to its combination of a desthiobiotin moiety, a PEG spacer, and a carboxylic acid group. This combination provides high specificity for streptavidin binding, enhanced solubility, and flexibility, making it suitable for various applications where gentle elution and reversible binding are required .
Propiedades
Fórmula molecular |
C21H39N3O8 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1 |
Clave InChI |
ZOYWRMMBEMRBFL-ZWKOTPCHSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


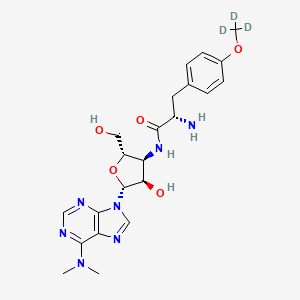
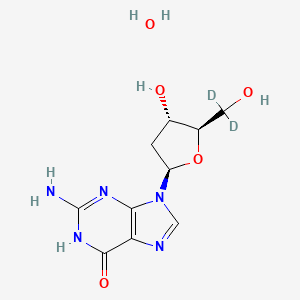

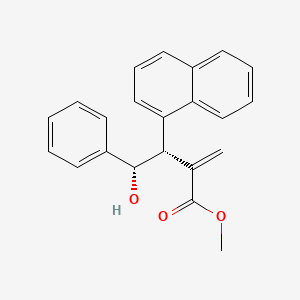
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

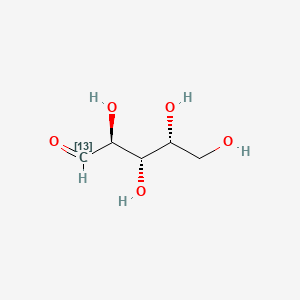
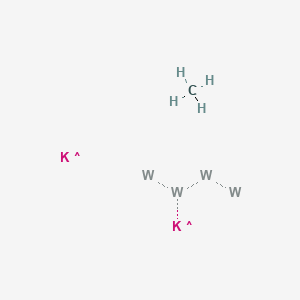
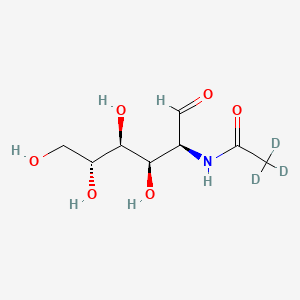
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
